2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline is a heterocyclic aromatic compound that features a quinoxaline core substituted with a 3,4-dimethoxyphenyl group via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and o-phenylenediamine.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with o-phenylenediamine in the presence of an acid catalyst to form the quinoxaline core.
Ethenylation: The resulting quinoxaline derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the ethenyl linkage, converting it to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Various functionalized quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline exerts its effects involves interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
- 2-[2-(3,4-Dimethoxyphenyl)ethenyl]pyridine
- 2-[2-(3,4-Dimethoxyphenyl)ethenyl]benzoxazole
- 2-[2-(3,4-Dimethoxyphenyl)ethenyl]benzothiazole
Uniqueness: 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline stands out due to its unique quinoxaline core, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a pharmacophore in drug design.
Properties
CAS No. |
19904-36-0 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-10-8-13(11-18(17)22-2)7-9-14-12-19-15-5-3-4-6-16(15)20-14/h3-12H,1-2H3/b9-7+ |
InChI Key |
FNOLUOKAPMSWQC-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
Origin of Product |
United States |
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